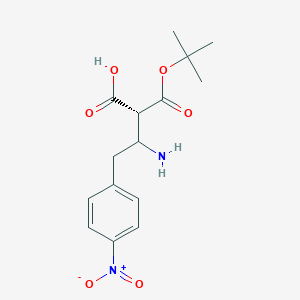
(R)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid is a chiral compound that plays a significant role in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a nitrophenyl group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Butanoic Acid Backbone: The protected amino compound is then subjected to a series of reactions to form the butanoic acid backbone. This may involve the use of Grignard reagents, alkylation reactions, or other carbon-carbon bond-forming reactions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid (HNO3) or a mixture of nitric acid and sulfuric acid (H2SO4).
Industrial Production Methods
In an industrial setting, the production of ®-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives or other oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aniline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound can be used as a precursor for the synthesis of peptides and proteins. The Boc protecting group is commonly used in solid-phase peptide synthesis (SPPS) to protect amino groups during the elongation of peptide chains.
Medicine
In medicine, ®-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid is investigated for its potential therapeutic applications. It may serve as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its unique chemical properties make it suitable for various applications, including the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of ®-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The nitrophenyl group may also interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid: The enantiomer of the compound, differing in the configuration of the chiral center.
N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid: A similar compound without the chiral center.
N-(tert-Butoxycarbonyl)-3-amino-4-phenylbutanoic acid: A related compound with a phenyl group instead of a nitrophenyl group.
Uniqueness
®-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid is unique due to its specific chiral configuration and the presence of both the Boc protecting group and the nitrophenyl group
Eigenschaften
Molekularformel |
C15H20N2O6 |
|---|---|
Molekulargewicht |
324.33 g/mol |
IUPAC-Name |
(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C15H20N2O6/c1-15(2,3)23-14(20)12(13(18)19)11(16)8-9-4-6-10(7-5-9)17(21)22/h4-7,11-12H,8,16H2,1-3H3,(H,18,19)/t11?,12-/m1/s1 |
InChI-Schlüssel |
FYKKSMQJFKRFLB-PIJUOVFKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](C(CC1=CC=C(C=C1)[N+](=O)[O-])N)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C(CC1=CC=C(C=C1)[N+](=O)[O-])N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14001482.png)
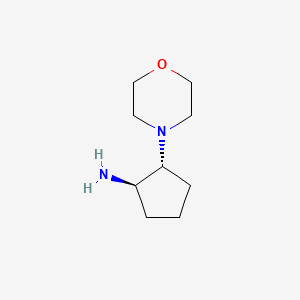

![2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14001510.png)

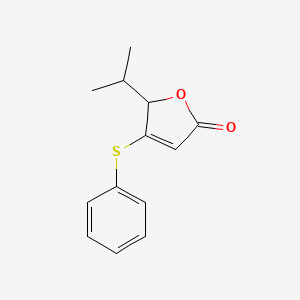
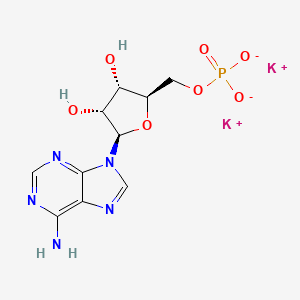
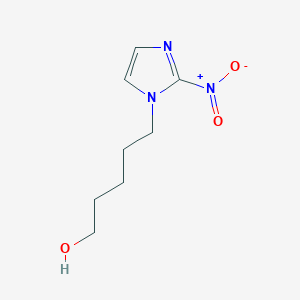
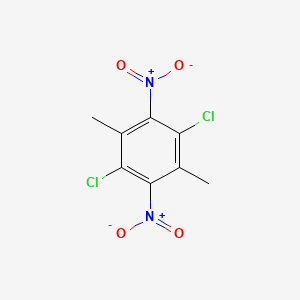
![2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone](/img/structure/B14001531.png)
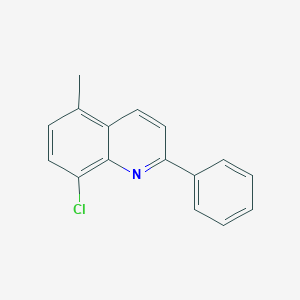
![4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14001537.png)


